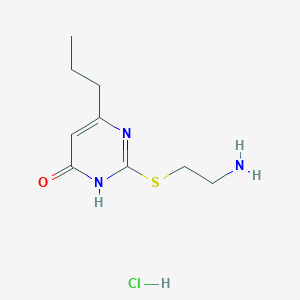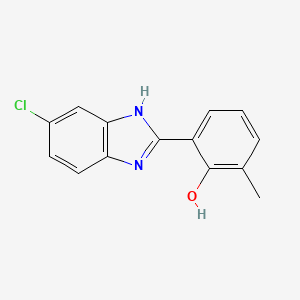
2-(5-chloro-1H-1,3-benzodiazol-2-yl)-6-methylphenol
Overview
Description
“2-(5-chloro-1H-1,3-benzodiazol-2-yl)aniline” is a chemical compound with the CAS Number: 10173-52-1 . It has a molecular weight of 243.7 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(5-chloro-1H-benzimidazol-2-yl)aniline . The InChI code for this compound is 1S/C13H10ClN3/c14-8-5-6-11-12(7-8)17-13(16-11)9-3-1-2-4-10(9)15/h1-7H,15H2,(H,16,17) .Scientific Research Applications
Spectral Characterization and Antibacterial Effects
- A study by Tavman et al. (2010) investigated the antibacterial activity of ligands and complexes related to 2-methyl-6-(5-H-methyl-chloro-nitro-1H-benzimidazol-2-yl)-phenols, revealing their potential antibacterial properties against various bacteria (Tavman et al., 2010).
Synthesis and Chemistry of Related Compounds
- Koyioni and Koutentis (2019) described the synthesis and chemistry of compounds related to 2-methylbenzofuro[2,3-b]quinoxaline, 2-(1H-benzo[d]imidazol-2-yl)-4-methylphenol, and 2-(3-aminoquinoxalin-2-yl)-4-methylphenol, indicating the importance of this chemical structure in synthesizing other compounds with potential biological activities (Koyioni & Koutentis, 2019).
Synthesis and Antitumor Evaluation
- A study by Tomorowicz et al. (2020) focused on synthesizing and evaluating novel compounds related to 2-(5-chloro-1H-benzo[d]imidazol-2-yl)-6-methylphenol for their cytotoxic activities against various cancer cell lines, highlighting its potential application in antitumor research (Tomorowicz et al., 2020).
Molecular Structure and Luminescent Property
- The luminescent property and molecular structure of a compound related to 2-(5-chloro-1H-benzo[d]imidazol-2-yl)-6-methylphenol were studied by Tang et al. (2014), indicating its potential application in materials science and photoluminescent materials research (Tang et al., 2014).
Ethylene Polymerization
- Jia and Jin (2009) explored the use of ligands related to this compound in the ethylene polymerization process, demonstrating its potential application in industrial chemistry and materials science (Jia & Jin, 2009).
Corrosion Inhibition
- The compound's derivatives were also studied by Verma et al. (2016) for their application as corrosion inhibitors for mild steel in hydrochloric acid, showing its practical application in materials protection and industrial applications (Verma et al., 2016).
Safety And Hazards
properties
IUPAC Name |
2-(6-chloro-1H-benzimidazol-2-yl)-6-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O/c1-8-3-2-4-10(13(8)18)14-16-11-6-5-9(15)7-12(11)17-14/h2-7,18H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFGEAGVLKMFTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=NC3=C(N2)C=C(C=C3)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-chloro-1H-1,3-benzodiazol-2-yl)-6-methylphenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(propan-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384371.png)
![2-[(4-Chlorophenyl)amino]-4-(3-fluoro-4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B1384372.png)
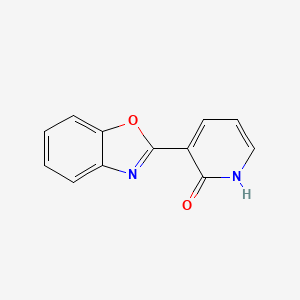
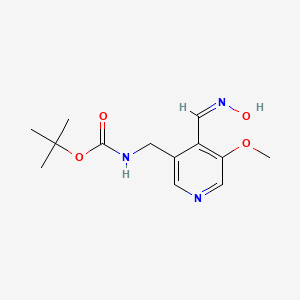
![6-Bromothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1384375.png)
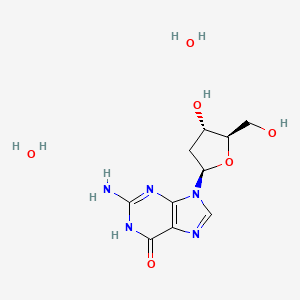

![8-bromo-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one](/img/structure/B1384379.png)
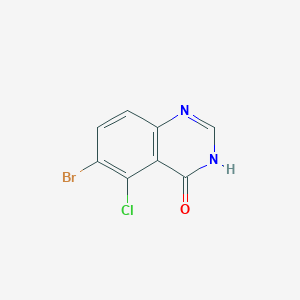
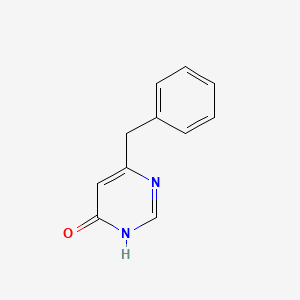
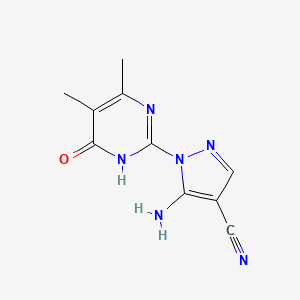

![6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B1384389.png)
